Sulfatinib

Catalog No.
S548014
CAS No.
1308672-74-3
M.F
C24H28N6O3S
M. Wt
480.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfatinib

CAS Number

1308672-74-3

Product Name

Sulfatinib

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide

Molecular Formula

C24H28N6O3S

Molecular Weight

480.6 g/mol

InChI

InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29)

InChI Key

TTZSNFLLYPYKIL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

HMPL012; HMPL012; HMPL 012; Sulfatinib; surufatinib;

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C

Description

The exact mass of the compound Sulfatinib is 480.1944 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Angiogenesis

One of the primary areas of research for Sulfatinib is its ability to inhibit angiogenesis. Angiogenesis is a crucial process for tumors to grow beyond a certain size. Sulfatinib achieves this by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), specifically VEGFR-2 and VEGFR-3. Blocking these receptors prevents the formation of new blood vessels that would supply nutrients and oxygen to the tumor []. This research has led to clinical trials investigating Sulfatinib's efficacy in treating various cancers, including Gastrointestinal Stromal Tumors (GIST).

Targeting Multiple Signaling Pathways

Another area of research explores Sulfatinib's ability to target other RTKs beyond VEGFRs. These include Fibroblast Growth Factor Receptors (FGFRs) and Colony Stimulating Factor 1 Receptor (CSF1R). These receptors are involved in various cellular processes that contribute to cancer progression, such as cell proliferation, survival, and migration []. By inhibiting these additional pathways, Sulfatinib may offer a broader therapeutic effect compared to drugs targeting single pathways. Research is ongoing to determine the effectiveness of Sulfatinib in combination with other therapies to target these diverse pathways in different cancer types.

Sulfatinib, also known as Surufatinib, is a small-molecule receptor tyrosine kinase inhibitor that targets multiple pathways involved in tumor angiogenesis and immune modulation. It specifically inhibits vascular endothelial growth factor receptors 1, 2, and 3, fibroblast growth factor receptor 1, and colony stimulating factor 1 receptor. This multi-targeted approach makes sulfatinib a promising candidate for cancer therapy, particularly in advanced solid tumors where it has shown potential efficacy in clinical trials .

Sulfatinib acts as a multi-targeted TKI, primarily inhibiting three key kinases:

  • Vascular endothelial growth factor receptors (VEGFRs): VEGFRs play a crucial role in angiogenesis, the formation of new blood vessels that tumors require for growth []. By blocking VEGFRs, sulfatinib hinders tumor blood supply and starves cancer cells.
  • Fibroblast growth factor receptors (FGFRs): FGFR signaling is involved in cell proliferation, differentiation, and survival in various cancers []. Sulfatinib's inhibition of FGFRs disrupts these processes and hinders tumor growth.
  • Colony stimulating factor 1 receptor (CSF1R): CSF1R signaling is essential for the growth and survival of tumor-associated macrophages, which promote tumor progression []. By targeting CSF1R, sulfatinib disrupts this supportive network and weakens the tumor microenvironment.

Toxicity

Clinical trials and studies have shown that sulfatinib can cause side effects like fatigue, diarrhea, nausea, and hand-foot syndrome [].

Sulfatinib operates primarily through competitive inhibition of ATP-binding sites on its target kinases. The binding of sulfatinib to these receptors results in the inhibition of downstream signaling pathways that promote tumor growth and angiogenesis. For instance, upon binding to fibroblast growth factor receptor 1, sulfatinib induces a conformational change that locks the receptor in an inactive state, thereby preventing its activation by endogenous ligands . The chemical structure of sulfatinib allows it to form hydrogen bonds with critical residues in the ATP-binding pocket of these receptors, which is essential for its inhibitory activity .

Sulfatinib exhibits notable biological activity against various cancer types by inhibiting key signaling pathways. In vitro studies have demonstrated that sulfatinib can inhibit cell proliferation and induce apoptosis in osteosarcoma cells while enhancing sensitivity to chemotherapy agents like doxorubicin . Additionally, it suppresses epithelial-mesenchymal transition (EMT) processes by inhibiting the phosphorylation of fibroblast growth factor receptor 1 and other downstream kinases involved in tumor progression . Clinical studies have shown promising anti-tumor activity, with a percentage of patients achieving partial responses or stable disease after treatment with sulfatinib .

  • Formation of the Core Structure: The initial step involves creating the N-phenyl-2-pyrimidinamine core.
  • Functionalization: Subsequent reactions introduce various functional groups such as sulfonamide and dimethylamino moieties.
  • Purification: The final product is purified using techniques like crystallization or chromatography to achieve the desired purity for pharmacological testing.

The detailed synthetic route remains proprietary but generally follows established organic synthesis methodologies for multi-functionalized aromatic compounds .

Sulfatinib is primarily explored for its applications in oncology, particularly for treating advanced solid tumors. Its ability to simultaneously target multiple kinases involved in tumor angiogenesis and immune evasion positions it as a valuable therapeutic option. Clinical trials have investigated its efficacy in various cancers, including pancreatic and colorectal cancers, demonstrating its potential to improve patient outcomes when combined with other therapies .

Interaction studies have shown that sulfatinib selectively binds to its target kinases without significant off-target effects on other kinases. Its selectivity profile indicates a strong inhibitory effect on vascular endothelial growth factor receptors and fibroblast growth factor receptors while sparing many other kinases, which reduces the likelihood of adverse effects associated with broader kinase inhibition. This selectivity is crucial for minimizing toxicity while maximizing therapeutic efficacy in cancer treatment .

Sulfatinib shares structural and functional similarities with several other multi-targeted tyrosine kinase inhibitors. Here are some comparable compounds:

Compound NameTarget KinasesUnique Features
RegorafenibVascular endothelial growth factor receptors, platelet-derived growth factor receptorBroad-spectrum kinase inhibitor with oral bioavailability
LenvatinibVascular endothelial growth factor receptors, fibroblast growth factor receptorsPrimarily used for thyroid cancer and hepatocellular carcinoma
CabozantinibVascular endothelial growth factor receptors, c-MetEffective against medullary thyroid carcinoma
SorafenibVascular endothelial growth factor receptors, RafWell-studied in hepatocellular carcinoma

Uniqueness of Sulfatinib: Sulfatinib's distinctiveness lies in its dual targeting of both vascular endothelial growth factor receptors and colony stimulating factor 1 receptor, which enhances its efficacy against tumor angiogenesis and immune evasion mechanisms. This multi-faceted approach differentiates it from other inhibitors that may focus on fewer targets or specific pathways .

Core Scaffold Modifications

Pyrimidine-O-Indole Ether Linkage Optimization

The molecular architecture of sulfatinib is characterized by its distinctive pyrimidine-O-indole ether linkage, which serves as a critical structural determinant for kinase selectivity and binding affinity [1] [2]. The N-phenyl-2-pyrimidinamine core scaffold forms hydrogen-bound interactions with the hinge region of target kinases, proving essential for inhibitory effects on both fibroblast growth factor receptor 1 and colony stimulating factor 1 receptor [1] [2].

Crystal structure analysis reveals that the oxy linker provides remarkable molecular flexibility, enabling sulfatinib to adopt multiple binding conformations in response to different kinase environments [1]. This conformational adaptability is particularly evident when comparing sulfatinib binding to fibroblast growth factor receptor 1 versus colony stimulating factor 1 receptor. In the fibroblast growth factor receptor 1 complex, the indole group occupies the hydrophobic pocket, while in the colony stimulating factor 1 receptor structure, the indole moiety rotates out of the hydrophobic pocket via the oxy linker due to steric constraints [1].

The 2-methyl-1H-indol-5-yl component connected through the ether linkage demonstrates specific interactions with the ATP-binding site. Structural modeling indicates that modifications to this ether bridge significantly impact binding affinity and selectivity profiles [1] [2]. The flexibility provided by the oxy linker emerges as a critical factor for dual fibroblast growth factor receptor and colony stimulating factor 1 receptor targeting, distinguishing sulfatinib from rigid kinase inhibitors that lack such conformational adaptability [1].

Sulfonamide Side Chain Variations

The N-(2-dimethylamino-ethyl)-ethanesulfonamide moiety represents a crucial structural component that extends toward the solvent-exposed area of the kinase binding pocket [1]. This sulfonamide side chain contributes significantly to the compound's pharmacological properties and selectivity profile.

Comparative structure-activity relationship studies demonstrate that the dimethylamino-ethyl substituent on the sulfonamide enhances aqueous solubility while maintaining potent kinase inhibition [3] [4]. The terminal dimethylamino group participates in favorable electrostatic interactions within the kinase binding environment, contributing to the overall binding affinity and residence time [1].

The ethanesulfonamide linker provides optimal spatial positioning for the terminal amino functionality. Crystal structure analysis reveals that this particular chain length allows the dimethylamino group to interact with solvent-accessible regions without interfering with critical hinge-binding interactions [1]. Modifications to sulfonamide chain length or terminal substituents would likely alter both potency and selectivity characteristics based on observed binding patterns [1] [2].

Kinase Selectivity Profiling

Vascular Endothelial Growth Factor Receptor 1/2/3 Inhibition Half Maximal Inhibitory Concentration Correlations

Comprehensive kinase selectivity profiling reveals that sulfatinib demonstrates potent inhibition across the vascular endothelial growth factor receptor family with distinct potency differences [4] [5]. The half maximal inhibitory concentration values demonstrate exceptional selectivity, with vascular endothelial growth factor receptor 3 showing the highest sensitivity at 1 nanomolar, followed by vascular endothelial growth factor receptor 1 at 2 nanomolar, and vascular endothelial growth factor receptor 2 at 24 nanomolar [4].

Kinase TargetHalf Maximal Inhibitory Concentration (nanomolar)Selectivity Ratio
Vascular Endothelial Growth Factor Receptor 311.0
Vascular Endothelial Growth Factor Receptor 122.0
Vascular Endothelial Growth Factor Receptor 22424.0

The differential potency across vascular endothelial growth factor receptor subtypes correlates with specific structural features of the binding pockets [4] [6]. Vascular endothelial growth Factor Receptor 3 demonstrates the highest affinity, likely due to optimal complementarity between the sulfatinib scaffold and the receptor's active site architecture [6] [7]. The 24-fold difference in potency between vascular endothelial growth factor receptor 3 and vascular endothelial growth factor receptor 2 suggests distinct binding modes and highlights the compound's subtype selectivity [4].

Biochemical analysis confirms that sulfatinib potently blocks vascular endothelial growth factor-induced vascular endothelial growth factor receptor 2 phosphorylation in HEK293 KDR cells with a half maximal inhibitory concentration of 2 nanomolar [4]. This cellular activity correlates well with the enzymatic inhibition data, demonstrating translation of biochemical potency to cellular efficacy [4] [8].

Fibroblast Growth Factor Receptor 1 versus Colony Stimulating Factor 1 Receptor Binding Affinity Comparisons

Detailed binding affinity analysis reveals that sulfatinib exhibits comparable potency against fibroblast growth factor receptor 1 and colony stimulating factor 1 receptor, with half maximal inhibitory concentration values of 15-34 nanomolar and 4-5 nanomolar, respectively [2] [4]. This dual targeting capability distinguishes sulfatinib from single-target kinase inhibitors and contributes to its multi-target therapeutic profile [2] [4].

Target KinaseHalf Maximal Inhibitory Concentration Range (nanomolar)Binding ModeKey Interactions
Fibroblast Growth Factor Receptor 115-34Type I InhibitorHinge hydrogen bonds, hydrophobic pocket occupation
Colony Stimulating Factor 1 Receptor4-5Type II InhibitorHinge interactions, DFG-out conformation

The structural basis for this dual selectivity involves distinct conformational adaptations of sulfatinib in response to different kinase environments [1] [2]. In fibroblast growth factor receptor 1, sulfatinib adopts a DFG-in conformation with the indole group occupying the hydrophobic pocket, forming critical interactions that enhance selectivity [1]. Conversely, in colony stimulating factor 1 receptor, the compound induces a DFG-out conformation with the indole moiety rotating away from the hydrophobic region [1].

Crystal structure comparisons reveal that while both kinases share significant sequence similarity in their ATP-binding domains, subtle differences in pocket geometry drive the observed conformational flexibility of sulfatinib [1] [2]. The compound's ability to accommodate these structural variations through its flexible oxy linker contributes to its dual targeting capability [1].

Resistance profiling studies demonstrate differential sensitivity to gatekeeper mutations between the two targets [1] [2]. Sulfatinib cannot overcome fibroblast growth factor receptor gatekeeper mutations (V561M, V564I/F, V555M) due to steric clashes with the indole group, with half maximal inhibitory concentration values exceeding 2 micromolar [1]. In contrast, the compound retains potent activity against colony stimulating factor 1 receptor T663I gatekeeper mutation with a half maximal inhibitory concentration of 4 nanomolar, attributed to the distinct conformational adaptation and available binding space [1] [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

480.19435995 g/mol

Monoisotopic Mass

480.19435995 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B2K5L1L8S9

Drug Indication

Treatment of all conditions included in the category of malignant neoplasms (except central nervous system tumours, haematopoietic and lymphoid tissue neoplasms), Treatment of malignant neoplasms of haematopoietic and lymphoid tissue

Wikipedia

Surufatinib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023

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